![molecular formula C16H10N4O3S B12798613 4-[(E)-(3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)diazenyl]benzoic acid CAS No. 21578-55-2](/img/structure/B12798613.png)
4-[(E)-(3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)diazenyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 380500 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 380500 typically involves a series of well-defined chemical reactions. One common method includes the reaction of specific organic precursors under controlled conditions to form the desired compound. The reaction conditions often involve the use of catalysts, specific temperatures, and pH levels to ensure the successful formation of NSC 380500.
Industrial Production Methods
In an industrial setting, the production of NSC 380500 is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and purity while minimizing waste and energy consumption. The industrial production methods often involve advanced techniques such as high-pressure reactions and automated control systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
NSC 380500 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: In this reaction, one functional group in the compound is replaced by another, leading to the formation of substituted products.
Common Reagents and Conditions
The reactions involving NSC 380500 typically use common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of NSC 380500 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
NSC 380500 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard compound for analytical studies.
Biology: NSC 380500 is studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific molecular targets.
Industry: NSC 380500 is used in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of NSC 380500 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
NSC 380500 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 123456: Known for its similar reactivity but different stability profile.
NSC 789012: Shares some structural similarities but has distinct biological effects.
NSC 345678: Used in similar industrial applications but with different reaction conditions.
Eigenschaften
CAS-Nummer |
21578-55-2 |
|---|---|
Molekularformel |
C16H10N4O3S |
Molekulargewicht |
338.3 g/mol |
IUPAC-Name |
4-[(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C16H10N4O3S/c21-14-13(19-18-10-7-5-9(6-8-10)15(22)23)24-16-17-11-3-1-2-4-12(11)20(14)16/h1-8,13H,(H,22,23) |
InChI-Schlüssel |
JEFOVHPYTCSNLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(S3)N=NC4=CC=C(C=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


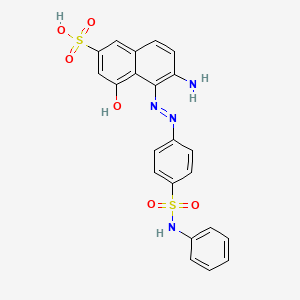
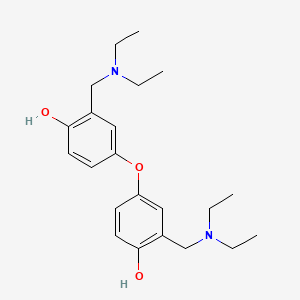



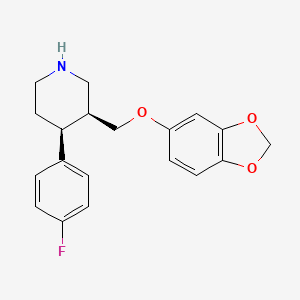
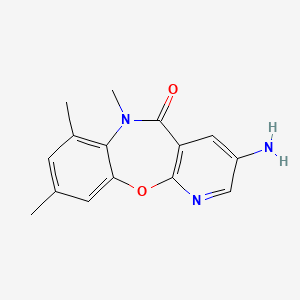

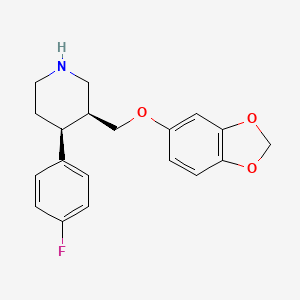

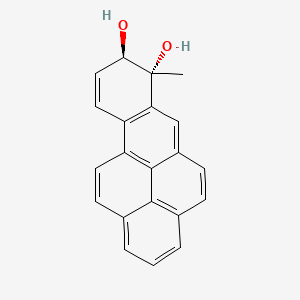
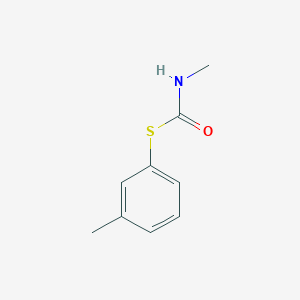
![1,3-Bis[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)-1,3-diazinane](/img/structure/B12798630.png)

